molecular formula C6HF13O3S.H3N<br>C6H4F13NO3S B1607212 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt CAS No. 68259-08-5

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt

Cat. No.: B1607212
CAS No.: 68259-08-5
M. Wt: 417.15 g/mol
InChI Key: UGEFCGLPIFEPMQ-UHFFFAOYSA-N
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Description

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is a perfluorinated compound It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt typically involves the following steps:

    Fluorination: The starting material, hexanesulfonic acid, undergoes a fluorination process where hydrogen atoms are replaced with fluorine atoms. This is usually achieved using elemental fluorine or other fluorinating agents under controlled conditions.

    Neutralization: The resulting perfluorinated hexanesulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Fluorination: Large quantities of hexanesulfonic acid are fluorinated in specialized reactors.

    Purification: The perfluorinated product is purified to remove any unreacted starting materials and by-products.

    Neutralization and Crystallization: The purified product is neutralized with ammonium hydroxide and then crystallized to obtain the final ammonium salt.

Chemical Reactions Analysis

Types of Reactions

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is relatively inert due to the strong carbon-fluorine bonds. it can undergo the following reactions:

    Substitution Reactions: Under specific conditions, the sulfonic acid group can participate in substitution reactions.

    Complex Formation: It can form complexes with various metal ions.

Common Reagents and Conditions

    Substitution Reactions: Typically require strong nucleophiles and elevated temperatures.

    Complex Formation: Involves metal salts and aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Metal Complexes: Stable complexes with metals like sodium, potassium, and calcium.

Scientific Research Applications

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt has several applications in scientific research:

    Analytical Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.

    Environmental Studies: Studied for its persistence and bioaccumulation in the environment.

    Material Science: Utilized in the development of water-repellent and non-stick coatings.

    Biomedical Research: Investigated for its potential effects on human health and its use in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. In biological systems, it can interact with proteins and cell membranes, potentially disrupting normal cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to affect lipid metabolism and endocrine functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, sodium salt
  • 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt
  • 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, potassium salt

Uniqueness

Compared to its sodium, lithium, and potassium counterparts, the ammonium salt of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- exhibits unique solubility and reactivity profiles. The ammonium ion can form hydrogen bonds, which can influence the compound’s behavior in aqueous solutions and its interactions with other molecules.

Properties

CAS No.

68259-08-5

Molecular Formula

C6HF13O3S.H3N
C6H4F13NO3S

Molecular Weight

417.15 g/mol

IUPAC Name

azanium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate

InChI

InChI=1S/C6HF13O3S.H3N/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);1H3

InChI Key

UGEFCGLPIFEPMQ-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.N

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[NH4+]

Key on ui other cas no.

68259-08-5

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt
Reactant of Route 2
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt
Reactant of Route 3
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt
Reactant of Route 4
Reactant of Route 4
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt
Reactant of Route 5
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt
Reactant of Route 6
Reactant of Route 6
1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, ammonium salt

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